molecular formula C17H24F3NO3 B12067307 Ethyl 6-(2-(((2,2,2-trifluoroethyl)amino)methyl)phenoxy)hexanoate

Ethyl 6-(2-(((2,2,2-trifluoroethyl)amino)methyl)phenoxy)hexanoate

Cat. No.: B12067307
M. Wt: 347.4 g/mol
InChI Key: FPDVCMUVRRVUMN-UHFFFAOYSA-N
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Description

Ethyl 6-(2-(((2,2,2-trifluoroethyl)amino)methyl)phenoxy)hexanoate is a synthetic organic compound characterized by a hexanoate ester backbone substituted with a phenoxy group linked to a trifluoroethylamine moiety. This structure combines a lipophilic hexanoate chain with a polar trifluoroethylamino group, which confers unique physicochemical properties, such as enhanced metabolic stability and electron-withdrawing effects due to the trifluoromethyl group.

Properties

Molecular Formula

C17H24F3NO3

Molecular Weight

347.4 g/mol

IUPAC Name

ethyl 6-[2-[(2,2,2-trifluoroethylamino)methyl]phenoxy]hexanoate

InChI

InChI=1S/C17H24F3NO3/c1-2-23-16(22)10-4-3-7-11-24-15-9-6-5-8-14(15)12-21-13-17(18,19)20/h5-6,8-9,21H,2-4,7,10-13H2,1H3

InChI Key

FPDVCMUVRRVUMN-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CCCCCOC1=CC=CC=C1CNCC(F)(F)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 6-(2-(((2,2,2-trifluoroethyl)amino)methyl)phenoxy)hexanoate typically involves a multi-step process:

    Formation of the Phenoxy Intermediate: The initial step involves the reaction of 2-(((2,2,2-trifluoroethyl)amino)methyl)phenol with an appropriate halogenated hexanoic acid derivative under basic conditions to form the phenoxy intermediate.

    Esterification: The phenoxy intermediate is then esterified with ethanol in the presence of an acid catalyst to yield the final product, this compound.

Industrial Production Methods

In an industrial setting, the synthesis may be scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maximize the efficiency of each step, often involving the use of automated systems for precise control of temperature, pressure, and reagent addition.

Chemical Reactions Analysis

Types of Reactions

Ethyl 6-(2-(((2,2,2-trifluoroethyl)amino)methyl)phenoxy)hexanoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.

    Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride or sodium borohydride, typically reducing ester groups to alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the phenoxy group, where nucleophiles such as amines or thiols replace the existing substituents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.

Major Products

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols.

    Substitution: Various substituted phenoxy derivatives.

Scientific Research Applications

Ethyl 6-(2-(((2,2,2-trifluoroethyl)amino)methyl)phenoxy)hexanoate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its unique structural features.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials with specific properties such as hydrophobicity or thermal stability.

Mechanism of Action

The mechanism by which Ethyl 6-(2-(((2,2,2-trifluoroethyl)amino)methyl)phenoxy)hexanoate exerts its effects involves interactions with specific molecular targets. For instance, in medicinal applications, it may interact with enzymes or receptors, modulating their activity through binding interactions. The trifluoroethyl group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets.

Comparison with Similar Compounds

Comparison with Similar Compounds

Below is a detailed analysis:

Structural Analogues

Compound Name Key Substituent(s) Molecular Formula CAS Number Notes
Ethyl 6-oxo-6-[2-(thiomorpholin-4-ylmethyl)phenyl]hexanoate Thiomorpholine (S-containing heterocycle) C₁₉H₂₇NO₃S 898782-64-4 Higher polarity due to sulfur atom; used in safety studies
Ethyl 6-oxo-6-[4-(thiomorpholinomethyl)phenyl]hexanoate Thiomorpholine (para-substituted) C₁₉H₂₇NO₃S 898783-39-6 Positional isomer of the above; similar polarity
Ethyl 6-((((1-phenyl-1H-tetrazol-5-yl)thio)acetyl)amino)hexanoate Tetrazole-thioacetyl group C₁₈H₂₄N₆O₃S Not provided Likely bioactive; tetrazole groups enhance binding affinity
Ethyl 6-(2-methoxyphenyl)-6-oxohexanoate Methoxy-substituted phenyl C₁₅H₂₀O₄ 898752-73-3 Reduced electron withdrawal compared to trifluoroethylamino

Key Differences and Implications

Substituent Effects on Polarity and Reactivity The trifluoroethylamino group in the target compound introduces strong electron-withdrawing effects, enhancing resistance to enzymatic degradation compared to non-fluorinated analogs like ethyl 6-(2-methoxyphenyl)-6-oxohexanoate .

Biological and Industrial Relevance Tetrazole derivatives (e.g., ) are often used in medicinal chemistry due to their bioisosteric replacement for carboxylic acids, suggesting the target compound could be modified for drug delivery . Methoxy-substituted analogs (e.g., CAS 898752-73-3) are simpler in structure and may serve as intermediates in pesticide synthesis, as seen in related phenoxypropanoate herbicides (e.g., haloxyfop-methyl) .

Safety and Stability Thiomorpholine derivatives have documented safety data (e.g., GHS hazard classifications), whereas the trifluoroethylamino group’s safety profile remains uncharacterized in the provided evidence . The trifluoroethyl group likely improves thermal and oxidative stability compared to non-fluorinated amines .

Data Table: Physicochemical Properties

Property Target Compound Ethyl 6-oxo-6-[2-(thiomorpholin-4-ylmethyl)phenyl]hexanoate Ethyl 6-(2-methoxyphenyl)-6-oxohexanoate
Molecular Weight (g/mol) ~349.3 (estimated) 373.49 264.32
LogP (Predicted) ~3.5 (high lipophilicity) ~2.8 ~2.1
Key Functional Groups Trifluoroethylamino, phenoxy, ester Thiomorpholine, ketone, ester Methoxy, ketone, ester
Potential Applications Agrochemicals, fluorescent probes Safety-tested intermediates Pesticide precursors

Research Findings and Gaps

  • Synthetic Routes : The target compound’s synthesis may parallel methods for thiomorpholine analogs (e.g., coupling reactions with activated esters) .
  • Biological Activity: No direct data exist, but trifluoroethylamino groups are associated with enhanced receptor binding in pesticides and pharmaceuticals .
  • Safety Data : Unlike thiomorpholine derivatives, the target compound lacks GHS classifications or toxicological profiles in the provided evidence .

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